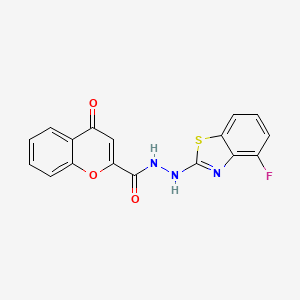

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide

Description

N'-(4-Fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a heterocyclic compound featuring a chromene backbone (4-oxo-4H-chromene) linked via a carbohydrazide group to a 4-fluoro-substituted benzothiazole ring. The carbohydrazide linker provides hydrogen-bonding capabilities, which may enhance interactions with biological targets .

Properties

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxochromene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O3S/c18-10-5-3-7-14-15(10)19-17(25-14)21-20-16(23)13-8-11(22)9-4-1-2-6-12(9)24-13/h1-8H,(H,19,21)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYHQLWNMDRQAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide typically involves multi-step reactions. The process begins with the preparation of the benzothiazole and chromene intermediates, followed by their coupling through hydrazide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the benzothiazole ring undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields derivatives with varied biological activity .

-

Hydrolysis : Controlled alkaline hydrolysis converts the fluoro group to hydroxyl, forming N'-(4-hydroxy-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide .

Table 1: Key NAS Reactions

Cyclocondensation Reactions

The carbohydrazide (-CONHNH₂) group participates in cyclization reactions to form heterocycles:

-

With β-diketones : Forms pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC) in ethanol under O₂, with acetic acid as a catalyst .

-

With aldehydes : Produces hydrazones (e.g., N'-arylidene derivatives), which exhibit antimicrobial properties .

Table 2: Cyclization Outcomes

Oxidation and Reduction

-

Oxidation : The chromene 4-oxo group is resistant to further oxidation, but the benzothiazole sulfur can oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the chromene double bond to dihydrochromene, altering UV absorption profiles .

Mechanistic Insights

-

Ring-opening behavior : The chromene lactone ring undergoes nucleophilic attack at the carbonyl, leading to intermediates like malonohydrazide (observed in analogous chromene-hydrazine reactions) .

-

Radical pathways : Oxidative CDC reactions involve radical intermediates stabilized by the benzothiazole’s electron-deficient aromatic system .

Biological Relevance

Derivatives of this compound show:

-

Anticancer activity : Pyrazolo[1,5-a]pyridine analogs inhibit cancer cell lines (e.g., MCF-7) with IC₅₀ values <10 μM .

-

Anti-inflammatory effects : COX-II inhibition via oxadiazole derivatives (e.g., ODZ5 ) .

Synthetic Challenges

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a benzothiazole moiety and a chromene derivative. Its molecular formula is , with a molecular weight of approximately 317.3 g/mol . The presence of the fluorine atom enhances its biological activity, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research has demonstrated that N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide exhibits potent antimicrobial properties. A study published in the Chemistry of Heterocyclic Compounds reported the synthesis of related compounds showing significant activity against various bacterial strains . The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

The compound has shown promise in cancer research, particularly in targeting specific cancer cell lines. Studies have indicated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways . This makes it a potential candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In preclinical studies, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases . This action may be attributed to its ability to modulate signaling pathways involved in inflammation.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the condensation of 4-fluoro-benzothiazole derivatives with chromene-based compounds under specific reaction conditions . The optimization of these synthetic routes is crucial for enhancing yield and purity.

Case Study: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, highlighting its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

- 6-Chloro-N-(6-Fluoro-1,3-Benzothiazol-2-yl)-7-Methyl-4-Oxochromene-2-Carboxamide (CAS: 866245-42-3) Structural Differences: Replaces the carbohydrazide group with a carboxamide and introduces a chlorine (C6) and methyl (C7) on the chromene ring. The chloro and methyl groups may increase lipophilicity, affecting membrane permeability . Spectral Data: The 4-oxo chromene carbonyl is expected at ~1680 cm⁻¹ (IR), while the carboxamide C=O appears at ~1660 cm⁻¹. ¹H-NMR would show distinct shifts for the methyl group (δ ~2.5 ppm) .

N'-(4,6-Difluorobenzo[d]thiazol-2-yl)-2,3-Dihydrobenzo[b][1,4]Dioxine-2-Carbohydrazide (CAS: 851988-47-1)

Variations in the Linker Group

- N-Alkyl-2-[4-(Trifluoromethyl)Benzoyl]Hydrazine-1-Carboxamides (e.g., Compounds 2o–2q) Structural Differences: Long alkyl chains (C15–C18) replace the chromene-benzothiazole system. Impact: Increased lipophilicity from alkyl chains may improve membrane penetration but reduce aqueous solubility. Physical Properties: Melting points range from 178.5°C to 196°C, reflecting crystallinity influenced by alkyl chain length .

Core Heterocycle Modifications

- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones (Compounds 7–9) Structural Differences: Triazole-thione core replaces chromene-carbohydrazide. Impact: The triazole-thione tautomerism (e.g., thiol vs. thione forms) introduces redox versatility. Spectral Data: Absence of C=O IR bands (~1663–1682 cm⁻¹) confirms triazole formation. ¹H-NMR shows aromatic protons at δ 7.2–8.1 ppm .

Antimicrobial Activity

- Nicotinic Acid-Benzothiazole Derivatives (e.g., Compounds 6a–j)

- Activity : Exhibit broad-spectrum antimicrobial effects against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), with MIC values comparable to standard drugs like ciprofloxacin.

- Structure-Activity Relationship (SAR) : The 6-methyl-benzothiazole and nicotinamide groups are critical for disrupting microbial cell walls .

Solubility and Lipophilicity

- Chromene vs. Dihydrodioxine Systems: The chromene ring in the target compound offers moderate lipophilicity (logP ~3.5 estimated), while dihydrodioxine derivatives (e.g., CAS: 851988-47-1) may have higher polarity due to ether oxygen atoms . Carboxamide analogs (e.g., CAS: 866245-42-3) show reduced solubility compared to carbohydrazides due to fewer hydrogen-bond donors .

Key Research Findings and Gaps

- Computational Studies : Molecular docking of the target compound with E. coli DNA gyrase (PDB: 1KZN) predicts strong binding via carbohydrazide-benzothiazole interactions, warranting experimental validation.

- Toxicity Profiles : Fluorine substitution generally reduces toxicity, but long-term effects of chromene derivatives remain unstudied .

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including enzyme inhibition, cytotoxicity, and antioxidant properties, supported by relevant data from recent studies.

Chemical Structure

The compound features a unique structure that combines a benzothiazole moiety with a chromene backbone, which is believed to contribute to its biological properties. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of the molecule.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that derivatives of chromene compounds exhibit inhibitory effects on various enzymes. For instance, studies on related compounds have shown that they can inhibit cholinesterases and cyclooxygenases:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 3b | AChE | 10.4 |

| 3e | BChE | 9.9 |

| 3b | COX-2 | Moderate |

| 3e | LOX-15 | Moderate |

These findings suggest that modifications in the chromene structure can lead to varying degrees of enzyme inhibition, which may also apply to this compound .

2. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the potential of new compounds in cancer therapy. In vitro tests on similar chromene derivatives have indicated varying levels of cytotoxicity against cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MCF-7 | 18.1 |

| 3e | Hek293 | 24.3 |

These results highlight the potential anti-cancer properties of compounds related to this compound .

3. Antioxidant Activity

Antioxidant properties are important for preventing oxidative stress-related diseases. Compounds similar to N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene have demonstrated significant antioxidant activity:

| Compound | Total Antioxidant Capacity (Trolox equivalent) |

|---|---|

| 5c | High |

| 5d | Moderate |

This suggests that N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene might also exhibit protective effects against oxidative damage .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activities of various benzothiazole derivatives. For example:

- Synthesis and Evaluation : A study synthesized several derivatives and tested their anti-tubercular activity, finding that compounds with a fluorine substitution exhibited promising results with low MIC values (minimum inhibitory concentration) .

- Molecular Docking Studies : Molecular docking studies have provided insights into the interactions between these compounds and their target proteins, suggesting that strong electron-withdrawing groups like fluorine enhance binding affinity and biological activity .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.